6-chloro-1,2lambda~4~,3-benzodithiazol-2-ol
Overview
Description
6-chloro-1,2lambda~4~,3-benzodithiazol-2-ol is a chemical compound that belongs to the class of benzodithiazoles This compound is characterized by the presence of a chlorine atom at the 6th position and a dithiazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1,2lambda~4~,3-benzodithiazol-2-ol typically involves the reaction of 6-chlorobenzothiazole with sulfur and other reagents under specific conditions. One common method involves the use of sodium sulfide and sulfur in the presence of a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the desired benzodithiazole structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
6-chloro-1,2lambda~4~,3-benzodithiazol-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the dithiazole ring to more reduced forms, such as thiols or thioethers.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted benzodithiazoles depending on the nucleophile used.
Scientific Research Applications
6-chloro-1,2lambda~4~,3-benzodithiazol-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-chloro-1,2lambda~4~,3-benzodithiazol-2-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its anti-inflammatory activity may be mediated through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of pro-inflammatory prostaglandins.
Comparison with Similar Compounds
6-chloro-1,2lambda~4~,3-benzodithiazol-2-ol can be compared with other benzodithiazole derivatives, such as:
6-methyl-1,2lambda~4~,3-benzodithiazol-2-ol: Similar structure but with a methyl group instead of a chlorine atom.
6-fluoro-1,2lambda~4~,3-benzodithiazol-2-ol: Contains a fluorine atom at the 6th position.
6-bromo-1,2lambda~4~,3-benzodithiazol-2-ol: Contains a bromine atom at the 6th position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other derivatives.
Properties
IUPAC Name |
4-chloro-8-hydroxy-7,8λ4-dithia-9-azabicyclo[4.3.0]nona-1(6),2,4,8-tetraene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNOS2/c7-4-1-2-5-6(3-4)10-11(9)8-5/h1-3H,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHJBKILWJLPRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SS(=N2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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